Iodophthalein sodium is synthesized from phthalein through iodination processes. It belongs to the class of iodinated contrast agents, which are used in various imaging modalities due to their radiopaque properties. The International Nonproprietary Name (INN) for iodophthalein sodium is officially recognized, and its chemical structure is defined by the molecular formula with a molecular weight of approximately 865.87 g/mol .
The synthesis of iodophthalein sodium typically involves the following methods:
The synthesis often involves multiple steps, including:
Iodophthalein sodium features a complex molecular structure characterized by:
The molecular formula indicates that each molecule contains four iodine atoms, which are critical for its function as a contrast agent .
Iodophthalein sodium can undergo several chemical reactions:
Common reagents involved in these reactions include:
The outcomes depend on specific reaction conditions such as temperature and concentration.
The mechanism of action for iodophthalein sodium primarily revolves around its ability to absorb X-rays due to the presence of iodine atoms. In medical imaging, it enhances the visibility of certain tissues by increasing contrast against surrounding structures.
In imaging techniques such as X-ray or computed tomography scans, iodophthalein sodium acts by selectively accumulating in areas like the gallbladder and bile ducts, allowing for better visualization .
Relevant data on these properties indicate that the compound's effectiveness as a contrast agent is closely tied to its physical state and solubility characteristics .
Iodophthalein sodium has diverse applications across various fields:
The development of iodophthalein sodium originated in late 19th-century organic chemistry innovations. German chemists Classen and Löb first synthesized the compound in 1894–1895 by reacting phenolphthalein with iodine in potassium iodide solution within an alkaline aqueous medium, yielding a water-soluble iodinated derivative [6]. This method exploited the electrophilic substitution properties of iodine, preferentially replacing hydrogens at the 3,5-positions of both phenolic rings. An alternative synthesis using iodine monochloride (ICI) was patented by Kalle & Co. in 1900, offering improved reaction control and reduced byproducts [6]. Initially characterized as a laboratory curiosity, its deep-blue dichroic solutions and phenolic properties attracted limited industrial interest until the 1910s.
The paradigm shift occurred with the discovery of X-rays by Wilhelm Röntgen in 1895 and the subsequent realization that iodine’s high atomic mass (Z = 53) could attenuate X-rays in biological tissues. Early radiology experiments with inorganic iodine salts (e.g., potassium iodide) proved toxic and ineffective for deep-tissue imaging. Iodophthalein’s organically bound iodine offered lower acute toxicity and selective excretion pathways. By 1923, Mallinckrodt Chemical Works commercialized it as Iodeikon – the first standardized oral formulation for biliary imaging [3] [6]. This marked the transition from academic synthesis to clinical agent, positioning iodophthalein sodium as a pioneering organoiodine contrast medium designed explicitly for radiological applications.
Iodophthalein sodium catalyzed transformative advancements in cholecystography during the pre-1950 period:
1924: Validation of Cholecystographic Utility – Surgeons Evarts Graham and Warren Cole demonstrated that intravenous administration of iodophthalein sodium enabled clear radiographic visualization of the gallbladder in dogs and humans. Their seminal study established that the liver selectively concentrated and excreted the compound into bile, accumulating it in the gallbladder at concentrations sufficient for X-ray shadowgraphy [6]. This biological targeting mechanism became the foundation for all future cholecystographic agents.
1925–1935: Formulation Optimization – The inherent instability of early iodophthalein preparations (hygroscopicity and CO~2~ sensitivity) drove innovations in pharmaceutical chemistry. Researchers stabilized the compound as a trihydrate salt ("Soluble Iodophthalein"), characterized as pale-blue to violet crystals with enhanced shelf-life. This form dissolved efficiently in water (1g/7mL) to yield deep-blue solutions while retaining sufficient lipid solubility for hepatobiliary uptake [6]. Dose standardization protocols emerged, balancing radiographic efficacy against nausea and vomiting side effects.
Table 2: Commercial Pre-1950 Formulations of Iodophthalein Sodium
| Trademark | Manufacturer | Region | Notable Characteristics |
|---|---|---|---|
| Iodeikon™ | Mallinckrodt Chemical | USA, Global | First standardized IV/oral formulation |
| Cholepulvis® | Schering AG | Germany, EU | High-purity lyophilized powder |
| Stipolac™ | Burroughs Wellcome | UK, Commonwealth | Combined with alkalizing agents for stability |
| Tetragnost® | Pharmacia | Scandinavia | Enhanced buffering for reduced gastric irritation |
| Nosophene Sodium® | Winthrop Laboratories | USA | Late-entrant with improved dissolution profile |
Iodophthalein sodium represented a radical improvement over earlier contrast agents through deliberate molecular engineering:
Radiopacity and Toxicity Balance: Compared to inorganic iodides (e.g., NaI) used in the 1910s, iodophthalein’s covalently bound iodine reduced iodine-related toxicity (thyroid disruption, metallic taste) while quadrupling iodine content per molecule. Its organic structure enabled hepatobiliary targeting, unlike inorganic ions that distributed nonspecifically [8]. Against proto-organic agents like thorium dioxide (Thorotrast®), it eliminated radiotoxicity risks while providing comparable contrast.
Performance Relative to Early Organoiodine Agents: When benchmarked against iodopyracet (Diodrast®, introduced 1931) – a uroangiographic agent – iodophthalein exhibited superior gallbladder opacification due to biliary excretion. However, iodopyracet’s renal clearance made it preferable for urography [8]. The key competitor in cholecystography, iodoalphionic acid (Priodax®, 1940), offered better oral tolerance but lower radiodensity (56.7% iodine vs. 58.6% in iodophthalein), necessitating higher doses for equivalent imaging [6] [8].
Table 3: Technical Comparison of Pre-1950 Radiocontrast Agents
| Agent | Iodine Content (%) | Primary Excretion Route | Human LD~50~ (Approx. IV, mg/kg) | Clinical Adoption Rationale |
|---|---|---|---|---|
| Sodium Iodide (NaI) | 84.7 | Renal | ~800 (high toxicity) | Low cost; abandoned due to toxicity |
| Thorotrast® | 0 (α-emitter) | Reticuloendothelial | Radiolytic damage | High contrast; banned (carcinogenic) |
| Iodopyracet (Diodrast) | 49.8 | Renal | 12,000 (mouse) | Pioneering urography agent |
| Iodophthalein Sodium | 58.6 | Hepatobiliary | 360 (mouse) | First dedicated cholecystographic agent |
| Iodoalphionic Acid | 56.7 | Hepatobiliary | >4000 (mouse, oral) | Better tolerance; lower opacification |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 2058075-35-5
CAS No.: